molecular formula C11H13N3O B11893925 (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine

(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B11893925
M. Wt: 203.24 g/mol
InChI Key: KQKGNSGBFGIRFI-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine: is a chemical compound that features an imidazole ring substituted with a methanamine group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the methanamine group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the imidazole ring and the methoxyphenyl group in (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine provides unique chemical properties and potential biological activities that are distinct from its analogs.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

KQKGNSGBFGIRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N2)CN

Origin of Product

United States

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